2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Disposition
Research on compounds structurally related to 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol often investigates their metabolic pathways and disposition in the body. For instance, studies on compounds like SB-649868, which share functional groups or scaffolds with the compound , reveal complex metabolic profiles including N-dealkylation, oxidation, hydroxylation, and conjugation processes (Renzulli et al., 2011). These findings are crucial for understanding how similar compounds are processed by the body, which is essential for the development of therapeutic agents targeting specific receptors or enzymes.
Receptor Binding and Pharmacodynamics
The scientific research applications of such compounds extend to exploring their binding affinities to various receptors in the brain and other tissues, providing insights into their pharmacodynamic properties. For instance, studies involving receptor occupancy and the effects on serotonin and dopamine systems can shed light on potential therapeutic uses in treating psychiatric and neurological disorders (Rabiner et al., 2002). Understanding these interactions at the molecular level helps in the rational design of drugs with improved efficacy and reduced side effects.
Applications in Disease Models
Compounds with similar molecular structures may be used in disease models to study their therapeutic potential. For example, in cancer research, understanding the metabolism and disposition of drugs like brivanib alaninate provides valuable information on the drug's pharmacokinetics, aiding in the optimization of dosing regimens for maximum therapeutic effect with minimal toxicity (Gong et al., 2011). These studies are foundational for the development of new treatments for diseases like cancer, where targeted therapy based on specific molecular interactions can lead to better outcomes for patients.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds, such as piperazine derivatives, have been found to modulate the pharmacokinetic properties of drug substances . They are often incorporated into biologically active compounds through a Mannich reaction .
Biochemical Pathways
It’s worth noting that similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as piperazine derivatives, are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-7-6-8-17(15-16)32-2)29-13-11-28(12-14-29)19-10-5-4-9-18(19)25/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWDRAWLGBIOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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